
5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core with a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed and functionalized with fluorine atoms.
Introduction of the Boc Protecting Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride under basic conditions.
Formation of the Pyridinone Core: The pyridinone core is synthesized and then coupled with the piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridinone core.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyridinone or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
In chemistry, 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its fluorinated piperidine ring could impart unique binding properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and selectivity by forming strong interactions with the target site.
相似化合物的比较
Similar Compounds
5-(1-Boc-4-piperidyl)pyridin-2(1H)-one: Lacks the fluorine atoms, which may result in different biological properties.
5-(1-Boc-4,4-difluoro-3-piperidyl)pyridine: Similar structure but without the pyridinone core.
5-(1-Boc-4,4-difluoro-3-piperidyl)benzene: Contains a benzene ring instead of a pyridinone core.
Uniqueness
The presence of both the Boc-protected piperidine ring and the fluorine atoms makes 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one unique. These features can enhance its stability, binding affinity, and selectivity in various applications.
属性
分子式 |
C15H20F2N2O3 |
|---|---|
分子量 |
314.33 g/mol |
IUPAC 名称 |
tert-butyl 4,4-difluoro-3-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O3/c1-14(2,3)22-13(21)19-7-6-15(16,17)11(9-19)10-4-5-12(20)18-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20) |
InChI 键 |
YZOKVQJGCKPDMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CNC(=O)C=C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


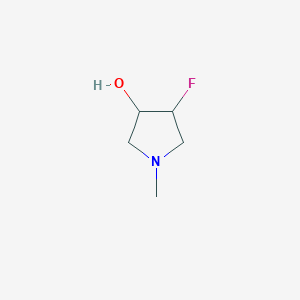
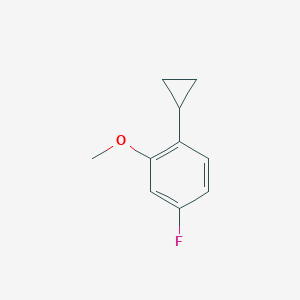



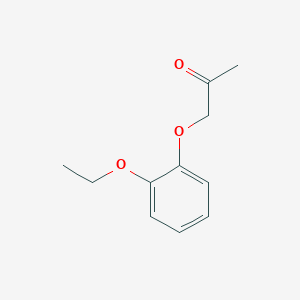
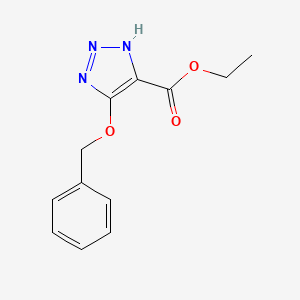
![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
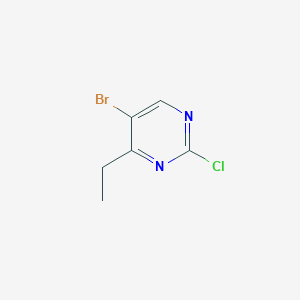
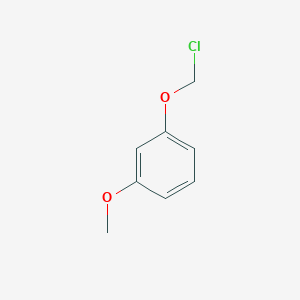
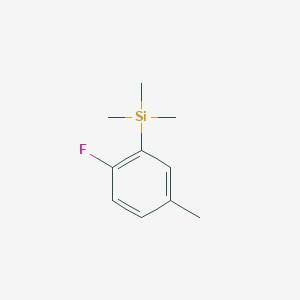
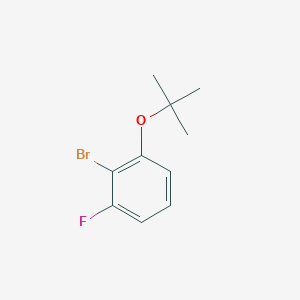

![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
